N-(2-ethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused to a dihydropyridinone scaffold, with an acetamide linker connected to a 2-ethylphenyl group. The 4-methylphenyl substituent on the oxadiazole ring enhances lipophilicity, while the ethyl group on the phenyl moiety may influence metabolic stability.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-7-4-5-9-20(17)25-21(29)15-28-14-6-8-19(24(28)30)23-26-22(27-31-23)18-12-10-16(2)11-13-18/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTNUXQBCQNHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the formation of the pyridine ring and the attachment of the aromatic groups. Each step requires specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
N-(2-ethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues from Pharmacopeial Literature
The Pharmacopeial Forum (2017) describes three stereoisomeric analogues with distinct stereochemical configurations and substituents:
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
Comparison Highlights :
- Core Differences: Unlike the target compound, these analogues lack the 1,2,4-oxadiazole and dihydropyridinone moieties. Instead, they incorporate tetrahydropyrimidinone and hexane backbones.
- Stereochemical Complexity: The (2S,4S,5S) and (2R,4R,5S) configurations in the analogues may confer distinct pharmacokinetic profiles, whereas the target compound’s planar dihydropyridinone ring likely simplifies metabolic pathways.
Heterocyclic Analogues from Recent Literature
lists two compounds with overlapping structural motifs:
876877-95-1 : 2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide
476484-45-4 : N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Comparative Analysis :
| Feature | Target Compound | 876877-95-1 | 476484-45-4 |
|---|---|---|---|
| Core Ring | 1,2,4-oxadiazole + dihydropyridinone | 1,3,4-oxadiazole + isoxazole | 1,2,4-triazole |
| Substituents | 4-methylphenyl, 2-ethylphenyl | 5-methylisoxazole, pyridin-2-yl | 4-chlorophenyl, 4-methoxyphenyl |
| Linker | Acetamide | Sulfanyl-acetamide | Sulfanyl-acetamide |
| Electronic Effects | Electron-withdrawing oxadiazole | Electron-deficient triazole | Halogen-enhanced polarity |
- Functional Implications :
- The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to the 1,3,4-oxadiazole in 876877-95-1, as the latter is more prone to hydrolytic cleavage .
- The sulfanyl linker in 476484-45-4 may enhance reactivity with cysteine residues in target proteins, whereas the target compound’s acetamide linker prioritizes hydrogen-bonding interactions.
Structural and Functional Implications
Pharmacokinetic and Thermodynamic Considerations
- Lipophilicity : The 4-methylphenyl group in the target compound (clogP ≈ 3.2) provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, 476484-45-4’s bromo and methoxy substituents increase clogP (>4.0), risking solubility limitations .
- Metabolic Stability: The dihydropyridinone ring in the target compound is less susceptible to oxidative metabolism than the tetrahydropyrimidinone rings in the Pharmacopeial analogues, which may undergo CYP3A4-mediated degradation .
Binding Affinity Predictions
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole’s dipole moment (∼4.5 D) facilitates π-π stacking with aromatic residues in enzyme active sites, outperforming the 1,2,4-triazole’s weaker dipole (∼3.2 D) in 476484-45-4 .
- Substituent Effects : The 2-ethylphenyl group in the target compound may reduce off-target interactions compared to the 4-chlorophenyl group in 476484-45-4, which could exhibit promiscuous binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
